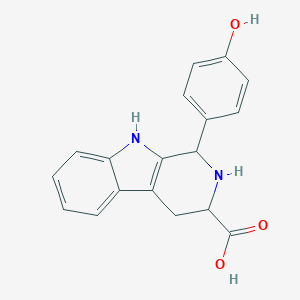
(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a nitro group, an oxoindoline moiety, and a heptanehydrazide chain
Aplicaciones Científicas De Investigación
(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, are often used as precursors for synthesizing biologically active molecules .
Mode of Action
Indole derivatives have been reported to exhibit non-competitive inhibition on α-glucosidase , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential α-glucosidase inhibitory activity of indole derivatives , it is plausible that this compound may influence carbohydrate metabolism.
Result of Action
Based on the potential α-glucosidase inhibitory activity of indole derivatives , it can be inferred that this compound may have a role in regulating blood glucose levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide typically involves the condensation of 5-nitro-2-oxoindoline-3-carbaldehyde with heptanehydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of corresponding amines or hydrazines.
Substitution: Formation of substituted hydrazones or other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)pentanehydrazide
- (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)butanehydrazide
- (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)octanehydrazide
Uniqueness
(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide is unique due to its specific chain length and the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its analogs with shorter or longer chains, this compound may exhibit different solubility, reactivity, and biological activity, making it a valuable candidate for specific applications in research and industry.
Propiedades
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]heptanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-2-3-4-5-6-13(20)17-18-14-11-9-10(19(22)23)7-8-12(11)16-15(14)21/h7-9,16,21H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZUMWMGEOMWJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
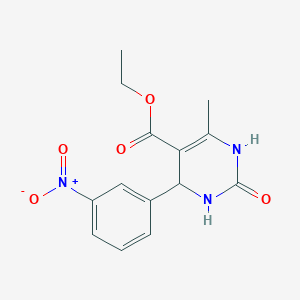

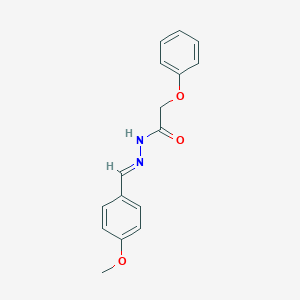
![2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B352648.png)
![5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352653.png)
![3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B352656.png)

![5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide](/img/structure/B352668.png)
![N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B352669.png)
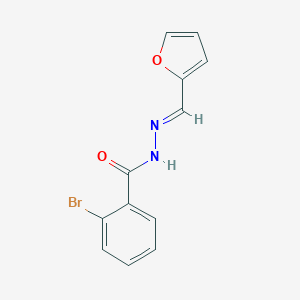

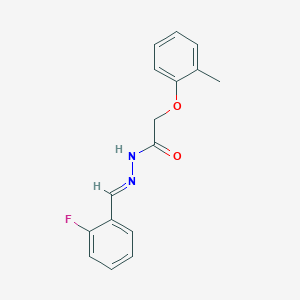
![N-[4-(4-ethoxynaphthalene-1-sulfonamido)phenyl]acetamide](/img/structure/B352700.png)
